N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of pyrazole rings, which are known for their versatility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides to introduce the ethyl group.
Fluorination: Introduction of the fluoroethyl group is carried out using fluoroethyl halides under controlled conditions.
Final assembly: The final compound is assembled by coupling the intermediate products, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings in the compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-4-yl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride stands out due to the presence of both fluoroethyl and methylpyrazole groups, which confer unique chemical and biological properties. The fluoroethyl group enhances the compound’s stability and bioavailability, while the pyrazole rings provide versatility in interactions with various molecular targets.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-9-11(7-15-17)6-14-12-10(2)8-18(16-12)5-4-13;/h7-9H,3-6H2,1-2H3,(H,14,16);1H |
InChI Key |
KJGJFWGXKNQNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C=C2C)CCF.Cl |
Origin of Product |
United States |
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